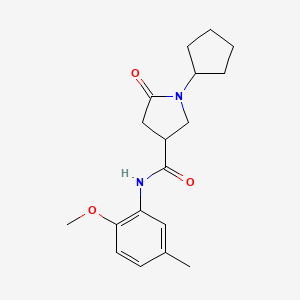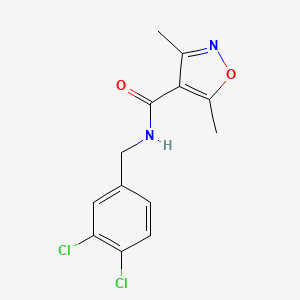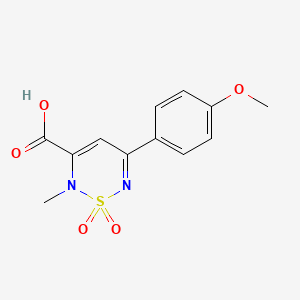
1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Descripción general
Descripción
1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound with potential interest in various scientific fields due to its unique structural features. While specific studies directly addressing this compound were not found, related research on similar compounds provides valuable insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step nucleophilic substitution reactions and ester hydrolysis, yielding significant insights into potential synthetic routes for our compound of interest. For instance, Zhou et al. (2021) demonstrated a high-yield synthetic method for a related compound, emphasizing the importance of selecting appropriate starting materials and reaction conditions for efficient synthesis (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been studied using X-ray analysis and quantum mechanical methods, revealing details about bond lengths, angles, and overall geometry. For example, Banerjee et al. (2002) investigated the structure of a solvated oxo-pyrrolidine carboxamide, providing a foundation for understanding the structural aspects of our compound (Banerjee et al., 2002).
Chemical Reactions and Properties
Compounds with pyrrolidine moieties are involved in various chemical reactions, such as asymmetric acylation and stereoselective reduction, highlighting their reactivity and potential for modification. Ito et al. (1984) discussed the use of a chiral auxiliary for asymmetric acylation, indicating the versatility of pyrrolidine derivatives in synthetic chemistry (Ito et al., 1984).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Pyrazole and Pyrimidine Derivatives : Compounds similar to 1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide have been synthesized for the exploration of their potential biological activities, like the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives which showed cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Crystal Structure Analysis : The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a similar structure, was studied. It was synthesized and evaluated as a potential antineoplastic agent, providing insights into the molecular arrangement and interactions of such compounds (Banerjee et al., 2002).
Biological and Pharmacological Applications
Anticancer Properties : A study on the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a structurally related compound, indicates the importance of these types of molecules in the development of new pharmacological agents. The compound was synthesized for potential use in pharmaceutical applications (Zhou et al., 2021).
Anticonvulsant Properties : Studies on compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, which share a similar structure, have shown their potential as anticonvulsant agents. This highlights the relevance of such compounds in the development of new treatments for neurological disorders (Kubicki, Bassyouni, & Codding, 2000).
Diuretic Properties : A study on 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound with a related structure, demonstrated strong diuretic properties, suggesting a potential application in treating conditions like hypertension (Shishkina et al., 2018).
Propiedades
IUPAC Name |
1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12-7-8-16(23-2)15(9-12)19-18(22)13-10-17(21)20(11-13)14-5-3-4-6-14/h7-9,13-14H,3-6,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIUAUUOZSBWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4621774.png)
![ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)
![1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4621794.png)
![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4621803.png)
![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)

![N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621826.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4621832.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4621835.png)

![1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4621839.png)

![2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4621847.png)